Acetic acid--3-(phenylselanyl)nonan-2-ol (1/1)
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Overview
Description
Acetic acid–3-(phenylselanyl)nonan-2-ol (1/1) is a chemical compound characterized by the presence of an acetic acid group, a phenylselanyl group, and a nonan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–3-(phenylselanyl)nonan-2-ol (1/1) typically involves the reaction of acetic acid with 3-(phenylselanyl)nonan-2-ol under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to isolate and refine the final product.
Types of Reactions:
Oxidation: Acetic acid–3-(phenylselanyl)nonan-2-ol (1/1) can undergo oxidation reactions, potentially leading to the formation of various oxidized products.
Reduction: The compound may also participate in reduction reactions, where the phenylselanyl group could be reduced to a selenol group.
Substitution: Substitution reactions involving the acetic acid or phenylselanyl groups are possible, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.
Substitution Reagents: Various halogenating agents or nucleophiles may be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenol-containing compounds.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound may be studied for its biological activity, including potential antioxidant or antimicrobial properties.
Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which acetic acid–3-(phenylselanyl)nonan-2-ol (1/1) exerts its effects involves interactions with molecular targets and pathways. The phenylselanyl group may interact with biological molecules, potentially influencing oxidative stress pathways or enzyme activity. The exact molecular targets and pathways would depend on the specific context of its application.
Comparison with Similar Compounds
3-Phenylselanylpropan-1-ol: Similar in structure but with a shorter carbon chain.
3-Phenylselanylbutan-2-ol: Another related compound with a different carbon chain length.
3-Phenylselanylpentanoic acid: Contains a carboxylic acid group instead of an alcohol group.
Uniqueness: Acetic acid–3-(phenylselanyl)nonan-2-ol (1/1) is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
834882-64-3 |
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Molecular Formula |
C17H28O3Se |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
acetic acid;3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe.C2H4O2/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14;1-2(3)4/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
MOUQYIXZJHKWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1.CC(=O)O |
Origin of Product |
United States |
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